1-Benzoyl-4-tert-butylpiperidine

Description

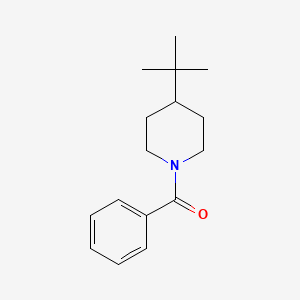

1-Benzoyl-4-tert-butylpiperidine is a piperidine derivative with a benzoyl group (-COC₆H₅) at the 1-position and a bulky tert-butyl (-C(CH₃)₃) substituent at the 4-position. However, recent data indicate that commercial availability of this compound has been discontinued across multiple quantities (e.g., 50 mg to 2.5 g), as reported by CymitQuimica in 2025 . Limited toxicological or pharmacological studies are publicly available, necessitating cautious handling and further research.

Properties

IUPAC Name |

(4-tert-butylpiperidin-1-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-16(2,3)14-9-11-17(12-10-14)15(18)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPFTRNYXLMKBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCN(CC1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield.

Chemical Reactions Analysis

1-Benzoyl-4-tert-butylpiperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of secondary amines.

Scientific Research Applications

1-Benzoyl-4-tert-butylpiperidine has diverse applications in scientific research, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

Drug Discovery: Researchers utilize this compound in the development of new drugs, exploring its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-tert-butylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoyl group may facilitate binding to these targets, while the tert-butyl group enhances the compound’s stability and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 1-Benzoyl-4-tert-butylpiperidine and analogous compounds:

Key Observations :

- Steric Effects: The tert-butyl group in this compound introduces significant steric hindrance compared to smaller substituents like the benzyl or amino groups in analogs. This may reduce reactivity in nucleophilic substitutions but enhance stability in hydrophobic environments.

- Functional Diversity: The benzoyl group (amide) contrasts with carbamates (Benzyl 4-aminopiperidine-1-carboxylate) or ketones (1-Benzyl-4-piperidinone), influencing solubility and metabolic pathways.

Biological Activity

1-Benzoyl-4-tert-butylpiperidine (CAS No. 787-50-8) is a chemical compound with the molecular formula CHNO and a molecular weight of 245.36 g/mol. It is primarily utilized in medicinal chemistry as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system (CNS). This compound features a piperidine ring substituted with a benzoyl group and a tert-butyl group, which contribute to its unique biological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as receptors or enzymes. The benzoyl moiety enhances binding affinity to these targets, while the tert-butyl group increases the compound's stability and bioavailability. The exact mechanisms and pathways involved can vary based on the application context.

Pharmacological Properties

Research has highlighted several pharmacological properties associated with this compound:

- CNS Activity : The compound has shown potential as a CNS agent, influencing neurotransmitter systems and possibly exhibiting anxiolytic or antidepressant effects.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, although further research is required to establish this definitively.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzoyl and tert-butyl groups | CNS activity, potential antimicrobial |

| 1-Benzoylpiperidine | Lacks tert-butyl group | Different binding affinity |

| 4-tert-Butylpiperidine | Lacks benzoyl group | Altered biological activity |

| 1-Benzoyl-4-methylpiperidine | Methyl instead of tert-butyl | Variations in steric hindrance |

Study on CNS Effects

In a study examining the effects of various piperidine derivatives on rat models, this compound was evaluated for its impact on feeding behavior and neurotransmitter levels. Results indicated significant modulation of serotonin and dopamine pathways, suggesting potential applications in treating mood disorders .

Antimicrobial Activity Investigation

A research project aimed at assessing the antimicrobial properties of this compound found that it exhibited moderate activity against several bacterial strains. The compound was tested using standard agar diffusion methods, showing inhibition zones comparable to known antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.